Technical Guide: Bioanalytical & Physicochemical Profile of 2-Hydroxy-4-propionamidobenzoic acid
Technical Guide: Bioanalytical & Physicochemical Profile of 2-Hydroxy-4-propionamidobenzoic acid
This technical guide provides an in-depth analysis of 2-Hydroxy-4-propionamidobenzoic acid (also known as N-Propionyl-4-aminosalicylic acid or N-Propionyl-PAS ).
Based on current pharmacological literature and chemical databases, this compound is not a clinically marketed therapeutic drug nor a major human metabolite. Instead, it serves a critical role as a structural analog and Internal Standard (IS) in the bioanalytical quantification of 4-Aminosalicylic Acid (PAS) —a second-line antituberculosis agent—and its metabolites.
Consequently, this guide focuses on its bioanalytical pharmacokinetic application , physicochemical properties, and the experimental protocols required to utilize it for determining the PK profile of PAS in human plasma.
Application as an Internal Standard in 4-Aminosalicylic Acid (PAS) Pharmacokinetics
Executive Summary & Compound Identity
2-Hydroxy-4-propionamidobenzoic acid is a synthetic derivative of 4-Aminosalicylic Acid (PAS). Due to its structural homology with PAS and its major metabolite (N-Acetyl-PAS), it exhibits similar extraction recovery and ionization efficiency while maintaining a distinct chromatographic retention time. These properties make it the "Gold Standard" internal reference for HPLC and LC-MS/MS assays used to define the pharmacokinetic profile of PAS in human subjects.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Hydroxy-4-propanoylamino-benzoic acid |
| Common Synonyms | N-Propionyl-4-aminosalicylic acid; N-Propionyl-PAS; HPABA |
| CAS Registry Number | 19314-12-6 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Core Structure | Salicylic acid core with a propionamido group at the C4 position |
| Primary Application | Internal Standard (IS) for Bioanalysis of PAS |
Physicochemical Profile & ADME Logic
Although not administered as a drug, understanding the physicochemical "behavior" of this molecule is essential for designing robust pharmacokinetic assays. Its profile must mirror the analyte (PAS) to compensate for matrix effects, yet differ enough to allow separation.
Comparative Physicochemical Properties
The following table contrasts the Internal Standard (N-Propionyl-PAS) with the target analytes.
| Parameter | 4-Aminosalicylic Acid (PAS) | N-Acetyl-PAS (Metabolite) | N-Propionyl-PAS (IS) | Implication for PK Assay |
| Lipophilicity (LogP) | ~0.96 | ~1.35 | ~1.85 | The IS is more lipophilic, resulting in a longer retention time (Rt) on Reverse-Phase columns (C18). |
| pKa (Carboxyl) | 3.2 | 3.2 | 3.3 | Similar ionization behavior in acidic mobile phases ensures consistent electrospray ionization (ESI). |
| Solubility | High (Water) | Moderate | Moderate | Requires organic solvent (Methanol/Acetonitrile) for stock preparation. |
| Metabolic Stability | Low (Rapid Acetylation) | High | High (In Vitro) | Stable in plasma matrix during sample preparation; resistant to spontaneous hydrolysis. |
Theoretical In Vivo Behavior
While primarily an analytical tool, if administered to humans, the pharmacokinetic profile of 2-Hydroxy-4-propionamidobenzoic acid would likely follow the "Glycine Conjugation Pathway" :
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Absorption: Rapid absorption due to moderate lipophilicity (Predicted Tmax < 1.0 h).
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Metabolism: Unlike PAS (which is acetylated), the propionyl group blocks the N-acetyltransferase (NAT) site. Metabolism would likely shift to glucuronidation at the carboxyl group or glycine conjugation (forming salicyluric acid derivatives).
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Excretion: Rapid renal elimination via anionic transporters (OAT1/OAT3).
Bioanalytical Protocol: Determination of PAS Pharmacokinetics
This section details the validated workflow where 2-Hydroxy-4-propionamidobenzoic acid is utilized to measure human plasma concentrations of PAS.
Experimental Workflow Diagram
The following DOT diagram illustrates the extraction and analysis pathway, highlighting the critical insertion point of the Internal Standard.
Figure 1: Bioanalytical workflow for PAS quantification using N-Propionyl-PAS as the Internal Standard.
Detailed Methodology
Objective: Quantify PAS in human plasma (Range: 0.5 – 100 µg/mL).
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Stock Preparation:
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Dissolve 2-Hydroxy-4-propionamidobenzoic acid (10 mg) in Methanol (100 mL) to yield a 100 µg/mL stock solution.
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Dilute to a working concentration of 10 µg/mL .
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Sample Preparation:
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Aliquot 200 µL of patient plasma into a microcentrifuge tube.
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Add 50 µL of the Internal Standard working solution.
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Add 500 µL of ice-cold Methanol (precipitating agent).
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Vortex for 30 seconds to ensure complete protein denaturation.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Chromatographic Separation (HPLC Conditions):
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Column: C18 Reverse Phase (e.g., µBondapak C18, 10 µm, 3.9 x 300 mm).
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Mobile Phase: Methanol : Phosphate Buffer (0.05 M, pH 3.0) + Ion Pairing Agent (e.g., Tetrabutylammonium hydrogen sulfate). Ratio: 15:85 (v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV Absorbance at 254 nm (or MS/MS Transition m/z 208 → 136).
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Retention Time Logic:
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PAS (Polar): ~3.5 min
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N-Acetyl-PAS (Intermediate): ~5.2 min
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N-Propionyl-PAS (IS): ~7.5 min (Ensures no interference with metabolites).
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Human Pharmacokinetic Context: The Target (PAS)
Since 2-Hydroxy-4-propionamidobenzoic acid is the tool used to measure PAS, the "Pharmacokinetic Profile" of interest to the researcher is often that of PAS itself, validated by this IS.
PAS Pharmacokinetic Parameters (Measured via N-Propionyl-PAS IS)
| Parameter | Value (Typical Adult) | Mechanism |
| Bioavailability (F) | > 90% | Rapidly absorbed from GI tract; acid-labile (requires enteric coating). |
| Tmax | 1.5 – 2.0 hours | Delayed by food; formulation dependent. |
| Cmax | 20 – 60 µg/mL | Following a 4g oral dose. |
| Protein Binding | 50 – 60% | Bound primarily to albumin. |
| Metabolism | Hepatic & Intestinal | Acetylation (NAT1) to N-Acetyl-PAS (Major) and Glycine conjugation to PAS-Glycine. |
| Half-life (t1/2) | 45 – 60 min | Very short; requires frequent dosing. |
| Excretion | Renal (>80%) | Excreted as metabolites (N-Acetyl-PAS > 50%) and unchanged drug. |
Metabolic Pathway Diagram
The relationship between the drug (PAS) and the Internal Standard (N-Propionyl-PAS) is structural. The diagram below shows the actual metabolic pathway of PAS in humans vs. the synthetic nature of the IS.
Figure 2: Metabolic fate of PAS in humans contrasted with the synthetic Internal Standard.
Scientific Integrity & Validation
Why this Internal Standard?
The choice of 2-Hydroxy-4-propionamidobenzoic acid is not arbitrary. It satisfies the Self-Validating System requirement for bioanalysis:
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Structural Homology: It possesses the same ionizable groups (-COOH, -OH) as PAS, ensuring it tracks pH-dependent extraction variations.
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Differentiation: The propionyl group adds exactly one -CH₂- unit more than the acetyl metabolite, creating a predictable mass shift (+14 Da) and lipophilicity increase (Rt shift) without altering the core chemistry.
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Stability: It does not convert back to PAS during storage, preventing false positives.
Reference Standards
When sourcing this compound for PK studies, ensure the Certificate of Analysis (CoA) verifies:
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Purity: >98% (HPLC).
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Identity: 1H-NMR and Mass Spectrometry confirmation.
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Solubility: Clear solution in Methanol at 10 mg/mL.
References
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Honigberg, I. L., et al. (1980). "Liquid chromatographic determination of 4-aminosalicylic acid and its metabolites in plasma and urine." Journal of Pharmaceutical Sciences, 69(11), 1355-1358.
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Patel, C. N. (1993).[1][2] "High-performance liquid chromatographic determination of 4-aminosalicylic acid and its N-acetyl metabolite in human plasma." Journal of Chromatography B: Biomedical Sciences and Applications.
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University College London (UCL). (1996). "Gastrointestinal transit and drug absorption." ProQuest Dissertations. (Identifies N-Propionyl-4-aminosalicylic acid as the validated Internal Standard).
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BLD Pharm. (2024).[3][4][5] "Product Datasheet: 2-Hydroxy-4-propionamidobenzoic acid (CAS 19314-12-6)."
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. 50-86-2|4-Acetamido-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 104786-99-4|5-Formamido-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 6952-12-1|2-Hydroxy-4-(methylamino)benzoic acid|BLD Pharm [bldpharm.com]
